Z-Val-Val-Nle-diazomethylketone
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Overview
Description
Z-Val-Val-Nle-diazomethylketone is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.59. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Cathepsin S : Z-Val-Val-Nle-diazomethylketone is over 300 times more effective in inactivating Cathepsin S than Cathepsin L, making it a potent and selective inhibitor for Cathepsin S. This specificity is valuable for discriminating between these proteases in scientific studies (Shaw et al., 1993).
Apoptosis in HL-60 Cells : this compound, when used in conjunction with calpain and serine protease inhibitors, can induce apoptosis in HL-60 cells. This finding is significant for understanding the mechanisms of cell death and has potential applications in cancer research (Lu & Mellgren, 1996).
Role in Photopharmacology : Diazocines, including compounds similar to this compound, are used in photopharmacology due to their ability to switch with light in the near-infrared region. This property is essential for applications in deep tissue medical treatments (Lentes et al., 2019).
Inhibition of Ischemic and Excitotoxic Neuronal Damage : Inhibitors of the interleukin 1beta converting enzyme family, which are structurally related to this compound, have been shown to reduce ischemic and excitotoxic neuronal damage. This suggests potential applications in treating stroke and neurodegenerative diseases (Hara et al., 1997).
Inhibition of Specific Proteases : this compound is used to study the specificities of cell permeant peptidyl inhibitors for the activities of μ-calpain and the 20 S proteasome. Understanding these specificities can aid in the development of targeted therapies for various diseases (Mellgren, 1997).
Inhibitory Effects on Bone Resorption : A peptidyl derivative structurally based on the inhibitory center of cystatin C, which is related to this compound, inhibits bone resorption in vitro. This highlights its potential applications in bone disease research and treatment (Johansson et al., 2000).
Safety and Hazards
Z-Val-Val-Nle-diazomethylketone is intended for research use only and is not intended for diagnostic or therapeutic use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and seek medical attention .
Mechanism of Action
Target of Action
The primary target of Z-Val-Val-Nle-diazomethylketone is cathepsin S , a type of thiol proteinase . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules .
Mode of Action
this compound acts as an irreversible inhibitor of cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity . This compound is 380 times more effective in inactivating cathepsin S than cathepsin L .
Biochemical Pathways
By inhibiting cathepsin S, this compound disrupts the normal protein degradation process in lysosomes . This can affect various biochemical pathways that rely on protein turnover and may lead to the accumulation of undegraded proteins. The downstream effects of this disruption can vary depending on the cell type and the specific proteins involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of cathepsin S. By blocking this enzyme, it can alter protein degradation in lysosomes, potentially leading to changes in cellular function and homeostasis .
Biochemical Analysis
Biochemical Properties
Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPZPLSBQVJCBO-BVSLBCMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.